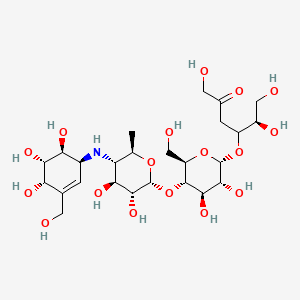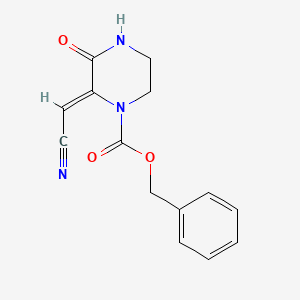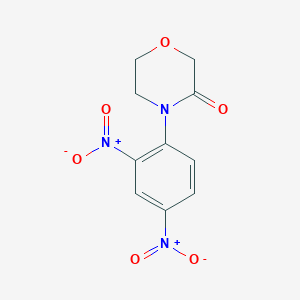
4-(2,4-Dinitrophenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dinitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H9N3O6. It is an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents. The compound is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group.
Méthodes De Préparation
The synthesis of 4-(2,4-Dinitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation using sodium chlorite . This method provides a good yield of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale manufacturing.
Analyse Des Réactions Chimiques
4-(2,4-Dinitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming compounds like 4-(2,4-Diaminophenyl)-3-morpholinone.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium chlorite for oxidation and anhydrous ammonium formate with a palladium-carbon catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,4-Dinitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is involved in the synthesis of antithrombotic agents, which are used to prevent blood clots.
Industry: The compound is used in the production of nanowires and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dinitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, its derivatives may act as enzyme inhibitors or interact with cellular pathways to exert their effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
4-(2,4-Dinitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2,4-Diaminophenyl)-3-morpholinone: This compound is a reduced form of this compound and has different chemical properties and applications.
4-(4-Nitrophenyl)morpholin-3-one: Another related compound with a single nitro group, used in similar synthetic applications.
Propriétés
Formule moléculaire |
C10H9N3O6 |
|---|---|
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
4-(2,4-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-4-3-11(10)8-2-1-7(12(15)16)5-9(8)13(17)18/h1-2,5H,3-4,6H2 |
Clé InChI |
IAAJLYBNFQNYPH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)

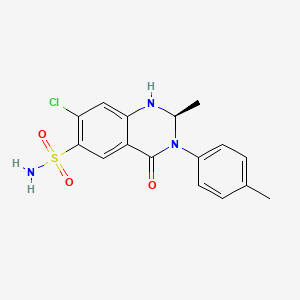
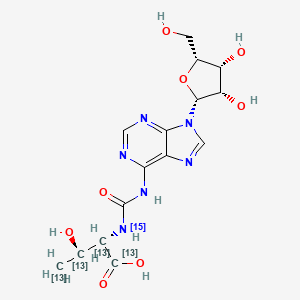
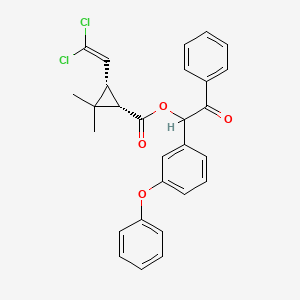
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
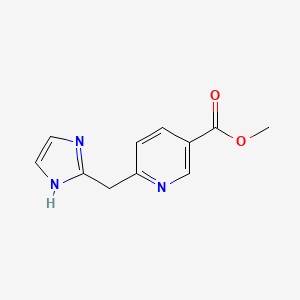
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
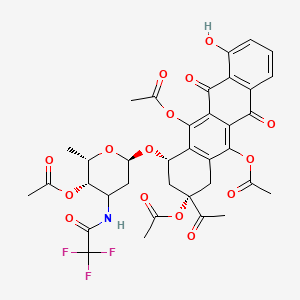
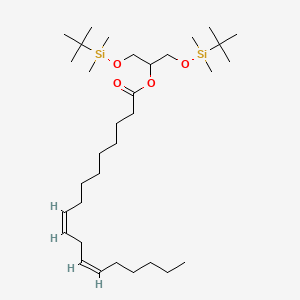
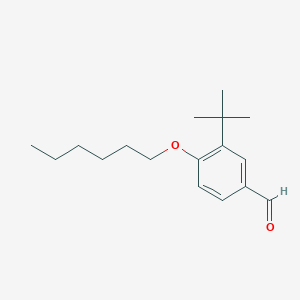
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
